molecular formula C9H12N4O2 B12934998 Butyl (5-cyano-1H-imidazol-4-yl)carbamate CAS No. 53982-60-8

Butyl (5-cyano-1H-imidazol-4-yl)carbamate

Cat. No.: B12934998
CAS No.: 53982-60-8
M. Wt: 208.22 g/mol
InChI Key: XVUFEIOIBXMTNO-UHFFFAOYSA-N
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Description

Butyl (5-cyano-1H-imidazol-4-yl)carbamate is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (5-cyano-1H-imidazol-4-yl)carbamate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Butyl (5-cyano-1H-imidazol-4-yl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyano group or other functional groups.

    Substitution: Various substitution reactions can occur at the imidazole ring or other positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups at specific positions on the imidazole ring .

Scientific Research Applications

Butyl (5-cyano-1H-imidazol-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl (5-cyano-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The cyano group and carbamate group can also participate in various biochemical pathways, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Properties

CAS No.

53982-60-8

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

butyl N-(5-cyano-1H-imidazol-4-yl)carbamate

InChI

InChI=1S/C9H12N4O2/c1-2-3-4-15-9(14)13-8-7(5-10)11-6-12-8/h6H,2-4H2,1H3,(H,11,12)(H,13,14)

InChI Key

XVUFEIOIBXMTNO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=C(NC=N1)C#N

Origin of Product

United States

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